4-Butoxy-2,5-difluorophenol
Description
4-Butoxy-2,5-difluorophenol is a phenolic compound featuring a butoxy group (–O–C₄H₉) at the para position (C4) and fluorine atoms at the ortho (C2) and meta (C5) positions relative to the hydroxyl group.
Properties
IUPAC Name |
4-butoxy-2,5-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-7(11)9(13)5-8(10)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUUJLCGHBDABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Butoxy-2,5-difluorophenol can be achieved through various chemical routes. One common method involves the reaction of 4-butoxyphenol with a fluorinating agent under controlled conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Butoxy-2,5-difluorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Butoxy-2,5-difluorophenol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-2,5-difluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-butoxy-2,5-difluorophenol with analogous difluorophenol derivatives, highlighting substituent effects, physicochemical properties, and applications.
Key Observations:
Substituent Effects on Acidity: Fluorine atoms (electron-withdrawing) increase phenolic acidity, while amino (–NH₂) and alkoxy (–O–C₄H₉) groups decrease it via resonance or inductive effects. For example, 4-chloro-3,5-difluorophenol is significantly more acidic than 4-amino derivatives . this compound likely has moderate acidity, balancing electron withdrawal (–F) and donation (–O–C₄H₉).
Amino-substituted compounds serve as precursors for bioactive molecules, leveraging –NH₂ for further functionalization . The butoxy group in this compound may enhance solubility in organic solvents, making it suitable for liquid crystal synthesis or coatings, akin to 4-cyano-3,5-difluorophenol in liquid crystal displays (LCDs) .
Physical Properties: Amino derivatives exhibit higher melting points (e.g., 147–150°C for 4-amino-3,5-difluorophenol) compared to halogenated analogs due to hydrogen bonding . Butoxy-substituted phenols are expected to have lower melting points and higher boiling points due to increased molecular weight and van der Waals interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
